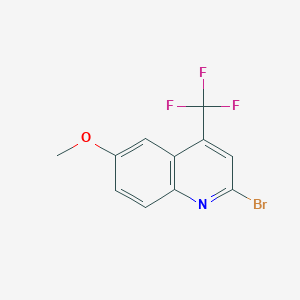

2-Bromo-6-methoxy-4-(trifluoromethyl)quinoline

Overview

Scientific Research Applications

Anticorrosive Properties

Quinoline and its derivatives, including those with methoxy and trifluoromethyl groups, demonstrate significant effectiveness as anticorrosive materials. They are known for their ability to form highly stable chelating complexes with metallic surfaces, protecting against corrosion through coordination bonding. The presence of polar substituents, such as methoxy, enhances their adsorption and interaction with metallic atoms, making them valuable in developing anticorrosive coatings and treatments for various metals (Verma, Quraishi, & Ebenso, 2020).

Optoelectronic Materials

Quinoline derivatives, including those modified with various functional groups, are extensively studied for their potential in optoelectronic applications. Their incorporation into π-extended conjugated systems is valuable for creating novel materials with desirable photo- and electroluminescent properties. These materials are crucial for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the versatility of quinoline compounds in advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anticancer Drug Development

Quinoline-based compounds have a substantial impact on anticancer drug development, leveraging the quinoline scaffold's versatility. These compounds are extensively used in the design of drugs targeting various cancer types through different mechanisms, including cell cycle arrest, apoptosis induction, angiogenesis inhibition, and modulation of nuclear receptor responsiveness. The significance of quinoline in medicinal chemistry is underscored by its role in the development of new anticancer therapies, with numerous quinoline derivatives being investigated for their potential to treat various malignancies (Musioł, 2017).

Synthesis and Biological Potentials

Quinoline analogues are crucial for developing pharmaceutical compounds, showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The structural diversity and modification potential of quinoline derivatives make them valuable lead compounds in drug discovery, providing a foundation for the synthesis of new medicinal agents. These compounds' biological significance is continuously explored to identify and develop new drugs for treating various diseases, emphasizing the quinoline scaffold's role in medicinal chemistry (Kumari et al., 2019).

properties

IUPAC Name |

2-bromo-6-methoxy-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c1-17-6-2-3-9-7(4-6)8(11(13,14)15)5-10(12)16-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBHXZZGVWHUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1446659.png)

![Pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1446662.png)

![1H-Pyrazolo[4,3-c]pyridine-1-ethanol, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1446664.png)

![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)

![Spiro[2.4]heptane-4-carboxylic acid](/img/structure/B1446677.png)

![tert-Butyl decahydro-6H-pyrido[3,2-c]azepine-6-carboxylate](/img/structure/B1446681.png)